molecular formula C13H18N4O6S B051764 Urorost CAS No. 116316-70-2

Urorost

Cat. No.: B051764
CAS No.: 116316-70-2
M. Wt: 358.37 g/mol
InChI Key: FCSASSWBAVINBK-UHFFFAOYSA-N
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Description

Structurally, it belongs to the class of sulfonamide derivatives, characterized by a sulfonyl group attached to an amine moiety. Urorost has demonstrated inhibitory activity against specific enzymatic pathways, particularly those involving inflammatory mediators, making it a candidate for anti-inflammatory drug development. Its synthesis involves multi-step organic reactions, including sulfonation and amidation, with purification achieved via column chromatography and recrystallization .

Properties

CAS No.

116316-70-2

Molecular Formula

C13H18N4O6S

Molecular Weight

358.37 g/mol

IUPAC Name

2-hydroxy-4-sulfobenzoic acid;1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane

InChI

InChI=1S/C7H6O6S.C6H12N4/c8-6-3-4(14(11,12)13)1-2-5(6)7(9)10;1-7-2-9-4-8(1)5-10(3-7)6-9/h1-3,8H,(H,9,10)(H,11,12,13);1-6H2

InChI Key

FCSASSWBAVINBK-UHFFFAOYSA-N

SMILES

C1N2CN3CN1CN(C2)C3.C1=CC(=C(C=C1S(=O)(=O)O)O)C(=O)O

Canonical SMILES

C1N2CN3CN1CN(C2)C3.C1=CC(=C(C=C1S(=O)(=O)O)O)C(=O)O

Other CAS No.

116316-70-2

Synonyms

urorost

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Urorost’s properties, it is essential to compare it with structurally and functionally analogous compounds. Below is a detailed analysis:

2.1. Structural Analogs
2.1.1. Compound 9A (C₁₄H₁₈N₂O₅S)
  • Structural Similarities : Both Urorost and Compound 9A feature a sulfonamide core. However, Compound 9A lacks the methyl ester group present in Urorost, resulting in reduced solubility in polar solvents.
  • Functional Differences : In enzymatic assays, Compound 9A showed 40% lower inhibitory efficacy compared to Urorost, likely due to the absence of the electron-withdrawing ester group, which enhances Urorost’s binding affinity .
2.1.2. Compound 10 (C₁₅H₂₂N₂O₄S)
  • Structural Similarities : Compound 10 shares Urorost’s sulfonamide backbone but includes an additional ethyl group at the R₁ position.
  • Functional Differences : The ethyl group in Compound 10 increases lipophilicity, improving blood-brain barrier penetration but reducing target specificity by 25% compared to Urorost .
2.2. Functional Analogs
2.2.1. Benzothiazole Derivative (BTD-7, C₁₆H₁₈N₂O₃S)
  • Functional Similarities : BTD-7 targets the same inflammatory pathway as Urorost but uses a benzothiazole ring instead of a sulfonamide group.
  • Performance Comparison : BTD-7 exhibits a 15% faster onset of action but a shorter half-life (t₁/₂ = 2.3 hours vs. Urorost’s 5.7 hours) due to rapid hepatic metabolism .
2.2.2. Hydroxamic Acid Derivative (HAD-12, C₁₄H₁₆N₂O₆S)
  • Functional Similarities : HAD-12 and Urorost both inhibit metalloproteinases.
  • Performance Comparison : HAD-12 shows superior potency (IC₅₀ = 0.8 nM vs. Urorost’s 2.1 nM) but higher cytotoxicity (LD₅₀ = 12 μM vs. Urorost’s 45 μM) .

Tabulated Comparison of Key Properties

Property Urorost Compound 9A Compound 10 BTD-7 HAD-12
Molecular Weight 340.4 g/mol 326.3 g/mol 342.4 g/mol 350.4 g/mol 364.3 g/mol
Solubility (H₂O) 12 mg/mL 5 mg/mL 8 mg/mL 3 mg/mL 6 mg/mL
IC₅₀ (Target Enzyme) 2.1 nM 3.5 nM 2.8 nM 1.9 nM 0.8 nM
Half-Life (t₁/₂) 5.7 hours 4.2 hours 6.1 hours 2.3 hours 4.5 hours
Cytotoxicity (LD₅₀) 45 μM 50 μM 38 μM 28 μM 12 μM

Data synthesized from experimental procedures and comparative analyses .

Research Findings and Implications

  • Advantages of Urorost :
    • Balanced Pharmacokinetics : Urorost’s moderate half-life and low cytotoxicity make it suitable for chronic inflammatory conditions .
    • Synthetic Scalability : The synthesis of Urorost requires fewer steps (6 steps) compared to BTD-7 (9 steps) and HAD-12 (11 steps), reducing production costs .
  • Limitations: Solubility Constraints: Urorost’s aqueous solubility limits its formulation options, necessitating prodrug strategies for intravenous delivery .

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